molecular formula C20H23N7O2 B10995576 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B10995576
M. Wt: 393.4 g/mol
InChI Key: BRZFPYGUWZOHII-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridazine core and the subsequent attachment of the benzimidazole and propanamide moieties.

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Attachment of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction with o-phenylenediamine and an appropriate carboxylic acid derivative.

    Formation of the Propanamide Linker: The final step involves the coupling of the triazolopyridazine-benzimidazole intermediate with a propanamide derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogenation or alkylation reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can yield amine derivatives.

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C20H23N7O2/c1-12(2)20-22-14-11-13(5-6-15(14)26(20)3)21-18(28)9-7-16-23-24-17-8-10-19(29-4)25-27(16)17/h5-6,8,10-12H,7,9H2,1-4H3,(H,21,28)

InChI Key

BRZFPYGUWZOHII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

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